2-Bromo-4-fluoro-5-nitrobenzonitrile
Description
Chemical Structure and Properties 2-Bromo-4-fluoro-5-nitrobenzonitrile (CAS: 105942-08-3, Molecular Formula: C₇H₃BrFN₂O₂) is a halogenated aromatic nitrile with bromine (Br), fluorine (F), and nitro (NO₂) substituents at positions 2, 4, and 5, respectively. Its structure combines strong electron-withdrawing groups (NO₂ and CN) with halogens, making it highly reactive in substitution and coupling reactions.
Synthesis and Applications
The compound is synthesized via microwave-assisted reactions, as demonstrated in Example 2 of , where it reacts with 3-chloro-4-fluoroaniline in the presence of cuprous halides (e.g., CuBr or CuI) to yield benzamidine derivatives with high efficiency (81–94% yield) . This highlights its utility as a pharmaceutical intermediate, particularly in quinazoline-based drug development.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIJOKGRTZMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent . Another method includes the nitration of 2-bromo-4-fluorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under various conditions to yield aminobenzonitrile derivatives.
| Reagent System | Conditions | Product Formed | Source |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 6 h | 2-Bromo-4-fluoro-5-aminobenzonitrile | |
| Fe/Acetic Acid | Reflux, 12 h | 2-Bromo-4-fluoro-5-aminobenzonitrile | |
| SnCl₂/HCl | 0-5°C, 3 h | 2-Bromo-4-fluoro-5-aminobenzonitrile |
Reduction selectivity depends on reagent choice: Catalytic hydrogenation (H₂/Pd-C) provides cleaner products compared to acidic Fe reductions that may require subsequent purification.
Nucleophilic Aromatic Substitution
The bromine atom undergoes displacement reactions with oxygen, nitrogen, and sulfur nucleophiles:
Key Reaction Pathways:
text2-Bromo-4-fluoro-5-nitrobenzonitrile + Nu⁻ (Phenoxide, Amines, Thiols) → 2-Nu-4-fluoro-5-nitrobenzonitrile + Br⁻
| Nucleophile | Base/Solvent | Temperature | Yield (%)* | Source |
|---|---|---|---|---|
| Phenol | K₂CO₃/DMF | 80°C | 72-85 | |
| Piperidine | DIPEA/DMSO | 60°C | 68-75 | |
| Benzylthiol | NaOH/EtOH | 25°C | 81 |
*Yields estimated from analogous reactions in cited literature
The para-nitro group strongly activates the bromine toward SNAr by increasing ring electrophilicity .
Cross-Coupling Reactions
Palladium-mediated couplings enable C-C bond formation at the bromine position:
Example Suzuki Coupling:
textThis compound + 4-CF₃O-PhB(OH)₂ → 2-(4-Trifluoromethoxyphenyl)-4-fluoro-5-nitrobenzonitrile
This reaction demonstrates compatibility with electron-deficient boronic acids under mild conditions (80°C, 12 h) .
Nitrile Group Transformations
While less reactive than other functional groups, the nitrile participates in:
a) Hydrolysis
-
H₂SO₄ (conc)/H₂O → Carboxylic Acid (Requires 100°C, 24 h)
-
H₂O₂/NaOH → Amide (Selective at 50°C)
b) Cycloadditions
-
[3+2] cycloadditions with azides to form tetrazoles under Cu catalysis
Comparative Reactivity Analysis
| Reaction Site | Relative Reactivity | Key Influencing Factors |
|---|---|---|
| C-Br Bond | High | -para-NO₂ enhances electrophilicity -Ortho-F decreases steric hindrance |
| NO₂ Group | Moderate | Reducible without affecting CN group |
| CN Group | Low | Stable under most SₙAr conditions |
This reactivity profile enables sequential functionalization: Bromine substitution typically precedes nitro reduction or nitrile modification .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Bromo-4-fluoro-5-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of different functional groups, facilitating the creation of compounds that exhibit antibacterial and anticancer properties. For instance, it has been utilized in synthesizing anti-tumor agents through reactions that yield high purity products with significant biological activity.
Case Study: Anticancer Compounds
A study demonstrated that derivatives synthesized from this compound exhibited marked tumor suppression in xenograft models. The compound's ability to form stable intermediates enhances its utility in drug development, particularly for targeting specific cancer pathways .
Formulation of Pesticides and Herbicides
This compound plays a role in developing effective agrochemicals. Its fluorinated structure contributes to enhanced biological activity against various pests and weeds.
Case Study: Biological Activity
Research indicates that derivatives of this compound possess significant fungicidal properties. In laboratory settings, these compounds demonstrated efficacy against common agricultural pathogens, suggesting their potential use in crop protection strategies .
Analytical Chemistry
Detection of Nitroaromatic Compounds
In analytical chemistry, this compound is used as a standard for detecting nitroaromatic compounds in environmental samples. Its stability and reactivity allow for the development of sensitive detection methods that can quantify pollutants effectively.
| Application Area | Methodology |
|---|---|
| Environmental Monitoring | HPLC and mass spectrometry |
| Sensitivity Level | Low ppb levels |
These methods are crucial for monitoring environmental contamination and assessing the impact of nitroaromatic pollutants on ecosystems .
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzonitrile primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of substituted products . The compound’s reactivity is influenced by the presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups, which modulate its chemical behavior .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The reactivity and properties of halogenated benzonitriles depend on substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Key Observations :
Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. Analogs lacking NO₂ (e.g., 4-Bromo-2-fluoro-5-methylbenzonitrile) show reduced reactivity . Fluorine at position 4 improves metabolic stability in drug candidates compared to non-fluorinated analogs .
Steric and Solubility Considerations :
- Methyl groups (e.g., in 2-Bromo-4-methyl-5-nitrobenzonitrile) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Chlorine substitution (e.g., 4-Bromo-2-chloro-5-fluorobenzonitrile) enhances thermal stability but may introduce handling challenges due to higher toxicity .
Biological Activity
2-Bromo-4-fluoro-5-nitrobenzonitrile (CAS Number: 1379371-66-0) is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and applications, supported by relevant data and case studies.
- Chemical Formula : C7H2BrFN2O2
- Molecular Weight : 245.01 g/mol
- Appearance : Pale purple powder
- Melting Point : Approximately 77 °C
The presence of bromine, fluorine, and nitro groups in its structure enhances its reactivity and potential applications in medicinal chemistry and agrochemicals .
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological systems, particularly enzyme systems involved in drug metabolism and cellular signaling. Its structural characteristics allow it to form enzyme-substrate complexes, suggesting utility in drug design .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Cellular Signaling : It can modulate signaling pathways by interacting with receptors or secondary messengers.
- Antimicrobial Properties : Initial tests suggest potential antibacterial and antifungal activities, making it a candidate for further development in pharmaceuticals .
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study on similar nitro-substituted benzonitriles demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity .
Synthesis Pathways
Several synthetic routes have been developed for producing this compound, enhancing its accessibility for research purposes. The synthesis typically involves halogenation and nitration reactions on benzonitrile derivatives. A notable method includes the reaction of 4-fluoro-2-bromobenzonitrile with nitric acid under controlled conditions to achieve high yields .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Synthesis Complexity | Potential Applications |
|---|---|---|---|
| This compound | High | Moderate | Pharmaceuticals, Agrochemicals |
| 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide | Moderate | High | Antibacterial agents |
| 3-Bromo-5-fluorobenzonitrile | Low | Low | Organic synthesis |
The comparative analysis highlights the unique position of this compound within a broader class of compounds, particularly regarding its antimicrobial potency and synthetic viability.
Q & A
Basic: What are the established synthetic routes for 2-Bromo-4-fluoro-5-nitrobenzonitrile, and how can intermediates be validated?
Answer:
A common approach involves sequential halogenation, nitration, and cyanation. For example, bromination of 4-fluoro-3-nitrobenzonitrile using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C can yield the target compound. Intermediates should be validated via HPLC (>95% purity) and 1H/13C NMR to confirm substitution patterns (e.g., absence of para-bromination byproducts). Reference standards from Kanto Reagents (e.g., 2-Bromo-5-nitrobenzonitrile, CAS 134604-07-2) can aid in spectral comparisons .
Advanced: How can regioselectivity challenges during nitration of bromo-fluorobenzonitrile precursors be addressed?
Answer:
The nitro group’s meta-directing effect and fluorine’s ortho/para-directing nature create competing regiochemical outcomes. To optimize selectivity:
- Use low-temperature nitration (HNO₃/H₂SO₄ at –10°C) to favor kinetic control.
- Employ DFT calculations to predict electron density maps and identify favored nitration sites.
- Validate with X-ray crystallography or NOESY NMR to confirm positional isomerism .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Answer:
- HPLC-UV/HRMS : Quantify purity (>98%) and confirm molecular weight (e.g., m/z 244.96 [M+H]⁺).
- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2230 cm⁻¹, nitro symmetric/asymmetric vibrations at ~1520/1350 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, Br, and F percentages within ±0.3% of theoretical values .
Advanced: How to resolve contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
Answer:
- Perform 2D NMR (COSY, HSQC) to assign coupling constants and distinguish between resonance overlap and true structural anomalies.
- Compare with database spectra (e.g., NIST Chemistry WebBook) for analogous compounds (e.g., 3-bromo-4-fluorobenzonitrile, IR data in ).
- Re-examine synthetic conditions for potential side reactions (e.g., dehalogenation under basic conditions) .
Basic: What purification strategies are effective for removing halogenated byproducts?
Answer:
- Recrystallization : Use ethanol/water (1:3 v/v) at 60°C, achieving >95% recovery.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) to separate brominated isomers. Monitor fractions via TLC (Rf ~0.3 in same solvent system) .
Advanced: How does the electronic interplay between substituents (Br, F, NO₂) influence reactivity in cross-coupling reactions?
Answer:
- The nitro group withdraws electron density, deactivating the ring but directing electrophiles to meta positions.
- Bromine enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while fluorine stabilizes intermediates via inductive effects.
- Use Hammett parameters (σₚ values: NO₂=+1.27, F=+0.43) to predict substituent effects on reaction rates .
Basic: What safety protocols are critical when handling nitro-substituted benzonitriles?
Answer:
- Avoid thermal shock : Nitro compounds may decompose explosively above 200°C.
- Use explosion-proof equipment for reactions under reflux.
- Store at 2–8°C in amber vials to prevent photodegradation. Reference safety data from Thermo Scientific (e.g., 4-Bromo-2-chlorobenzonitrile handling guidelines) .
Advanced: How to design stability studies under varying pH and temperature for this compound?
Answer:
- Conduct accelerated degradation studies :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 48h. Monitor via HPLC for nitro-group reduction or nitrile hydrolysis.
- Photostability : Expose to UV light (320–400 nm) and track degradation products (e.g., fluorinated quinones) via LC-MS .
Basic: What are the solubility characteristics in common organic solvents?
Answer:
- High solubility : DCM, DMF, THF (>50 mg/mL at 25°C).
- Low solubility : Water (<0.1 mg/mL). Pre-saturate solvents with N₂ to prevent oxidation during dissolution .
Advanced: How can computational modeling (e.g., DFT, MD) predict interactions in supramolecular assemblies?
Answer:
- DFT : Calculate electrostatic potential surfaces to identify H-bonding sites (e.g., nitro-oxygen lone pairs).
- Molecular Dynamics : Simulate crystal packing using force fields (e.g., AMBER) to predict polymorphism. Validate with PXRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
